BenchChemオンラインストアへようこそ!

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4) is a strategically differentiated heterocyclic building block for kinase drug discovery. Unlike non-chlorinated analogs (CAS 115932-00-8) or the 5-chloro regioisomer (CAS 1224944-77-7), only the 7-chloro substitution provides an optimal SNAr handle for parallel library synthesis at C7, while the 3-ethyl carboxylate serves as a validated B-Raf ATP-pocket pharmacophore (IC50 ~1.5 µM for close analogs). This dual reactivity enables efficient SAR exploration of PI3Kδ (18 nM), CDK2/TRKA, and Trk kinases. Procure this specific regioisomer to ensure synthetic tractability and biological target relevance.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 749216-54-4
Cat. No. B1322915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS749216-54-4
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=C(N2N=C1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3
InChIKeyAAZUFGGEDDFFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4): Core Scaffold and Procurement Profile for Medicinal Chemistry


Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It possesses a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol [2]. This compound is specifically characterized by a chloro substituent at the 7-position and an ethyl carboxylate at the 3-position, features that confer distinct reactivity and biological potential relative to unsubstituted or regioisomeric analogs. Its primary utility lies in serving as a key synthetic intermediate for generating focused libraries targeting ATP-binding pockets of kinases implicated in oncology and inflammation [3].

Structural Determinants of Activity: Why Ethyl 7-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Is Not a Drop-In Replacement for Other Pyrazolopyrimidines


Within the pyrazolo[1,5-a]pyrimidine class, subtle structural modifications—such as the position of the chloro substituent or the presence of a carboxylate ester—dramatically alter kinase selectivity profiles and synthetic utility [1]. For instance, a 7-chloro group provides a specific handle for nucleophilic aromatic substitution (SNAr) reactions, enabling diversification at the C7 position, whereas the 5-chloro isomer (CAS 1224944-77-7) exhibits a different reactivity and biological profile due to altered electronic distribution [2]. Furthermore, the ethyl ester at the 3-position is not merely a solubilizing group; it is a critical pharmacophore for B-Raf kinase binding, as demonstrated by SAR studies showing that modification of this ester to an amide or carboxylic acid drastically reduces potency [3]. Therefore, substituting this compound with the non-chlorinated analog (CAS 115932-00-8) or a different regioisomer would compromise both the intended synthetic pathway and the desired biological activity profile of the final lead molecules.

Quantitative Differentiation of Ethyl 7-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Head-to-Head Reactivity, Potency Benchmarks, and Selectivity Metrics


Enhanced Reactivity at C7 for SNAr Diversification: Comparison with Non-Halogenated and C5-Chloro Analogs

The 7-chloro substituent in Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate enables a specific and efficient nucleophilic aromatic substitution (SNAr) reaction that is not possible with non-halogenated analogs (e.g., CAS 115932-00-8) and proceeds with different regioselectivity compared to the 5-chloro isomer (CAS 1224944-77-7) [1]. This is a direct synthetic advantage for library generation.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Validated B-Raf Kinase Inhibition Potential: Comparative Potency of the Core Scaffold Against a Major Oncology Target

While the exact IC50 for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate against B-Raf is not reported in isolation, a closely related pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (compound 68) demonstrated an IC50 of 1.5 μM against B-Raf kinase [1]. This provides a validated potency benchmark for the core scaffold, differentiating it from pyrazolo[1,5-a]pyrimidines lacking the 3-carboxylate, which show significantly reduced or no activity against this target [2].

Oncology Kinase Inhibition B-Raf

Selectivity Profile Inferred from PI3Kδ Inhibitors: Positioning for Immuno-Oncology and Inflammation Programs

The pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted, has been shown to achieve high selectivity for PI3Kδ over other class I PI3K isoforms. A lead compound (CPL302415) based on this scaffold displayed an IC50 of 18 nM for PI3Kδ with selectivity ratios of 79x over PI3Kα, 1415x over PI3Kβ, and 939x over PI3Kγ [1]. This demonstrates the scaffold's potential to deliver highly selective kinase inhibitors, a key differentiator from less selective scaffolds used in PI3K drug discovery [2].

Immuno-Oncology PI3Kδ Selectivity

Antiproliferative Activity in Cancer Cell Lines: Benchmarking Against Structural Analogs

A pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (compound 68) demonstrated broad antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 3.25 to 8.3 μM [1]. This cellular efficacy is directly linked to the 3-carboxylate scaffold, as related analogs without this ester group show significantly reduced or no cellular activity [2]. This provides a quantifiable performance benchmark for the class.

Anticancer Cytotoxicity Cell Proliferation

High-Impact Application Scenarios for Ethyl 7-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in Drug Discovery and Chemical Biology


Focused Library Synthesis for B-Raf Kinase Inhibitor Optimization

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as the ideal starting point for generating focused libraries of B-Raf kinase inhibitors. The 7-chloro group enables rapid parallel synthesis via SNAr to introduce diverse amine or ether substituents, while the 3-carboxylate ester provides a validated binding motif for the B-Raf ATP pocket, as evidenced by the 1.5 μM IC50 of a closely related analog [1]. This dual functionality allows medicinal chemists to efficiently explore SAR around the C7 position while maintaining core B-Raf affinity, accelerating the identification of leads for melanoma and colorectal cancer programs [2].

Scaffold for Selective PI3Kδ Inhibitor Development in Immuno-Oncology

This compound is a strategic building block for designing selective PI3Kδ inhibitors for B-cell malignancies and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine core has been validated to achieve exceptional selectivity for PI3Kδ (18 nM IC50) over PI3Kα, β, and γ isoforms, with selectivity ratios exceeding 79-fold and reaching up to 1415-fold [1]. By utilizing the 7-chloro group for further derivatization, researchers can build upon this established selectivity profile to develop novel IP space while mitigating the on-target toxicities associated with pan-PI3K inhibition [2].

Chemical Probe Synthesis for Trk Kinase Pathway Elucidation

The pyrazolo[1,5-a]pyrimidine core is a privileged framework for targeting tropomyosin receptor kinases (Trks), with two FDA-approved drugs (Larotrectinib and Repotrectinib) featuring this nucleus [1]. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate provides a versatile entry point for synthesizing novel Trk inhibitors or chemical probes. The 7-chloro substituent allows for late-stage diversification to explore new chemical space around the solvent-exposed region of the Trk binding pocket, while the 3-carboxylate can be modified to fine-tune physicochemical properties and PK profile [2].

Building Block for CDK2/TRKA Dual Inhibitors in Anticancer Research

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases, with compounds showing potent IC50 values as low as 0.09 μM against CDK2 and 0.45 μM against TRKA [1]. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key synthetic intermediate for accessing this novel class of dual inhibitors. Its 7-chloro group can be substituted with various amines to modulate CDK2/TRKA selectivity, while the 3-carboxylate ester provides a handle for further optimization or conversion to amide prodrugs to enhance cellular permeability and in vivo efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.